molecular formula C25H22ClN3O3S B11598943 N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide

N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide

Cat. No.: B11598943
M. Wt: 480.0 g/mol
InChI Key: YHNUPFXIPGCIJI-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide is a sulfur-containing acetamide derivative featuring a 2-sulfanylideneimidazolidin-4-one core. The structure integrates a 2-chlorophenylacetamide moiety linked to a substituted imidazolidinone ring, with a 4-methoxyphenylmethyl group at position 3 and a phenyl group at position 1 of the heterocycle. Such derivatives are often synthesized as intermediates for bioactive molecules, leveraging sulfur’s electronic effects and the imidazolidinone scaffold’s conformational rigidity .

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-32-19-13-11-17(12-14-19)16-28-22(15-23(30)27-21-10-6-5-9-20(21)26)24(31)29(25(28)33)18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3,(H,27,30)

InChI Key

YHNUPFXIPGCIJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the synthesis of the imidazolidinone core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the imidazolidinone intermediate with a sulfur-containing reagent, such as thiourea or a thiol, under controlled conditions.

    Attachment of the Chlorophenyl and Methoxyphenylmethyl Groups: The final steps involve the introduction of the chlorophenyl and methoxyphenylmethyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases or catalysts to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related acetamide derivatives bearing heterocyclic cores. Key comparisons focus on molecular architecture, synthesis, and inferred bioactivity.

Structural and Electronic Comparisons

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Synthesis Pathway Potential Applications
Target Compound C₂₄H₂₀ClN₃O₃S 466.95 2-Sulfanylideneimidazolidinone 2-Chlorophenyl, 4-methoxyphenylmethyl, phenyl Likely via cyclization of thiourea intermediates Medicinal chemistry (speculative)
2-{(2E)-2-[(4-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide C₁₉H₁₈ClN₃O₂S 387.88 Thiazolidinone 4-Chloro-2-methylphenyl, 2,3-dimethylphenyl Condensation of thiourea derivatives Intermediate for heterocyclic synthesis
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide C₁₉H₁₇N₃O₄S₂ 423.48 Thioxothiazolidinone 2-Hydroxyphenyl, 4-methoxyphenylmethylene Aldol-like condensation with thioamide Antioxidant or enzyme inhibition
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 Oxadiazolidinone 4-Chlorophenyl, 5-methyl-1,2-oxazol-3-yl Cyclization of hydrazide precursors Agrochemical or anti-inflammatory

Key Observations:

Heterocyclic Core Variations: The target compound’s imidazolidinone core (5-membered ring with two nitrogens) contrasts with thiazolidinone (5-membered, one sulfur, one nitrogen) and oxadiazolidinone (5-membered, two nitrogens, one oxygen) . These cores influence electronic properties: sulfanylidene groups enhance electron-withdrawing effects, while oxadiazolidinones may improve metabolic stability.

Substituent Effects :

  • Chlorophenyl groups (target compound, ) enhance lipophilicity and bioavailability.
  • Methoxyphenyl substituents (target compound, ) may modulate electronic effects and membrane permeability.

Synthesis :

  • All compounds utilize cyclization strategies. The target compound likely follows a route similar to ’s N-(4-chloro-2-nitrophenyl)acetamide synthesis, involving thiourea intermediates and acetylation .

Crystallographic and Computational Analysis

Structural validation of similar compounds employs tools like SHELX for X-ray refinement and ORTEP for graphical representation . The target compound’s geometry (e.g., bond lengths, torsion angles) would likely resemble ’s acetamide derivatives, with deviations due to the imidazolidinone ring’s strain .

Biological Activity

N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide is a complex organic compound with potential biological activities. Understanding its biological activity involves exploring its interactions at the molecular level, including its effects on various biological targets and pathways.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C25H22ClN3O3S
Molecular Weight 480.0 g/mol
IUPAC Name N-(2-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide
InChI Key YHNUPFXIPGCIJI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound can modulate the activity of these targets, thereby influencing downstream signaling pathways. The precise mechanisms may vary depending on the biological context and the presence of other interacting molecules.

Anticancer Activity

Research indicates that compounds with similar structures exhibit various anticancer properties. The compound was evaluated for its anticancer activity against a panel of cancer cell lines, including leukemia, melanoma, and breast cancer. Preliminary results suggest that it may possess low-level anticancer activity, with some sensitivity observed in leukemia cell lines at concentrations around 10 µM .

Neuroprotective Effects

In vivo studies have demonstrated potential neuroprotective effects. For instance, a related compound significantly prolonged survival times in mice subjected to acute cerebral ischemia, indicating that derivatives of this class may offer neuroprotection through mechanisms that warrant further investigation .

Case Studies and Research Findings

  • Anticancer Screening : A study screening various compounds for anticancer activity found that those with similar phenolic structures exhibited varying degrees of effectiveness against different cancer types. The results were summarized in a table showing relative sensitivity across cell lines.
    Cell Line TypeSensitivity (IC50)
    LeukemiaSensitive (10 µM)
    MelanomaModerate sensitivity
    Breast CancerLow sensitivity
  • Neuroprotection in Ischemia : In a model of acute cerebral ischemia, a related compound demonstrated significant neuroprotective effects, as indicated by prolonged survival times in treated mice compared to controls.

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